molecular formula C21H25ClN4O3 B2948489 N'-(2-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049418-46-3

N'-(2-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2948489
CAS No.: 1049418-46-3
M. Wt: 416.91
InChI Key: KJOCLHMSSSSSCF-UHFFFAOYSA-N
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Description

N'-(2-Chlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound featuring a central ethanediamide (oxalamide) backbone with two distinct substituents:

  • N'-(2-chlorophenyl): A 2-chlorophenyl group attached to one amide nitrogen.
  • N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}: A piperazine ring substituted with a 4-methoxyphenyl group, connected via an ethyl linker to the other amide nitrogen.

This structure combines aryl and piperazine moieties, which are common in ligands targeting neurotransmitter receptors (e.g., serotonin, dopamine) . The 4-methoxyphenyl group enhances solubility via its electron-donating methoxy substituent, while the 2-chlorophenyl group may influence steric and electronic interactions with receptors .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3/c1-29-17-8-6-16(7-9-17)26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCLHMSSSSSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(2-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of allergies and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. It is known to exhibit high affinity for histamine H1 receptors, which play a crucial role in allergic responses. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms of allergies and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Ethanediamides

N-[2-[4-(2-Chlorophenyl)carbonylpiperazin-1-yl]ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide ()
  • Structural Differences :
    • Piperazine substituent: A 2-chlorophenyl carbonyl group replaces the 4-methoxyphenyl group.
    • Chlorophenyl position: 4-chlorophenyl (vs. 2-chlorophenyl in the target compound).
  • The 4-chlorophenyl substituent may reduce steric hindrance compared to 2-chlorophenyl .
N'-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide ()
  • Structural Differences :
    • Furan-2-yl replaces the 2-chlorophenyl group.
    • A branched alkyl chain (isopropyl) is attached to the second amide nitrogen.
  • Implications :
    • The furan ring may improve metabolic stability but reduce lipophilicity.
    • The isopropyl group could enhance membrane permeability .

Thiazole-Piperazine Hybrids ()

The following thiazole derivatives share a piperazine-aryl motif but differ in substituents:

Compound Piperazine Substituent Molecular Weight Yield (%) Melting Point (°C)
13 4-Methoxyphenyl 422.54 75 289–290
14 4-Chlorophenyl 426.96 79 282–283
15 4-Fluorophenyl 410.51 72 269–270
  • Key Observations: The 4-methoxyphenyl group (Compound 13) correlates with higher solubility due to the methoxy group’s electron-donating nature. Lower melting points in fluorophenyl derivatives (Compound 15) suggest reduced crystallinity .

Benzamide Derivatives ()

N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()
  • Structural Differences :
    • A benzamide core replaces the ethanediamide backbone.
    • Thiophene-3-yl and 2-chlorophenylpiperazine substituents.
  • Synthesis : Yield = 48% after purification.
  • Implications :
    • The thiophene group may enhance π-π stacking with aromatic receptor residues.
    • The ethoxy linker provides flexibility for receptor binding .
N-(2-(2-(4-(2-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()
  • Structural Differences: 2-Cyanophenyl replaces 2-chlorophenyl on the piperazine.
  • Synthesis: Yield = 27%, lower due to the electron-withdrawing cyano group complicating reactions.
  • Implications: The cyano group may strengthen hydrogen bonding but reduce metabolic stability .

Proline-Based Antagonists ()

Compounds 36–39 feature a proline core with 2-chlorophenyl and 4-methoxyphenyl groups:

  • Compound 36 : Yield = 69% (4-trifluoromethylphenyl substituent).
  • Compound 38 : Yield = 35% (4-acetylphenyl group).
  • Implications :
    • Bulky substituents (e.g., acetylphenyl) reduce synthetic efficiency.
    • The 4-methoxyphenyl group improves solubility, while chlorophenyl enhances receptor affinity .

Biological Activity

N'-(2-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in the context of neuropharmacology and receptor interactions. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research findings.

Chemical Structure

The molecular formula of this compound is C20H26ClN3O3C_{20}H_{26}ClN_{3}O_{3} with a molecular weight of approximately 423.96 g/mol. The compound features a chlorophenyl group, a piperazine moiety, and a methoxyphenyl substituent, which are crucial for its receptor binding properties.

Synthesis

The synthesis involves multiple steps, including the reaction of 2-chlorobenzoyl chloride with piperazine derivatives. The synthetic route can be summarized as follows:

  • Formation of Piperazine Derivative : Reaction of 4-(4-methoxyphenyl)piperazine with ethylene diamine.
  • Chlorination : Introduction of the chlorophenyl group via appropriate chlorinating agents.
  • Purification : The product is purified through recrystallization methods.

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity for various neurotransmitter receptors, particularly dopamine receptors. For example:

  • Dopamine D4 Receptor : The compound shows high affinity for the D4 receptor, with IC50 values reported as low as 0.057 nM, indicating potent activity and selectivity over D2 receptors .
  • Serotonin Receptors : Selectivity studies reveal that these compounds can also interact with serotonin receptors, providing insights into their potential antidepressant effects.

Pharmacological Effects

Several studies have highlighted the pharmacological effects of this compound:

  • Antidepressant Activity : Due to its interaction with serotonin and dopamine receptors, it may exhibit antidepressant-like effects in animal models.
  • Anxiolytic Properties : The compound has been evaluated for anxiolytic activity through behavioral tests in rodents, suggesting potential use in anxiety disorders.

Case Studies

  • Animal Model Studies : In a study involving rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors measured by elevated plus-maze tests.
  • In Vitro Studies : Binding assays conducted on human dopamine receptor subtypes demonstrated that this compound selectively binds to D4 receptors over D2 and serotonin receptors.

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